![molecular formula C12H10N2O3 B13138194 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid CAS No. 14761-60-5](/img/structure/B13138194.png)
4-Methoxy[2,2'-bipyridine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is a compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The methoxy group at the 4-position and the carboxylic acid group at the 6-position of the bipyridine ring system make this compound unique. It is often used in coordination chemistry as a ligand to form complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxypyridine and 2-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the two pyridine rings. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in an organic solvent like toluene.
Carboxylation: The resulting bipyridine intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 6-position.
Industrial Production Methods
Industrial production of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-Hydroxy[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 4-Methoxy[2,2’-bipyridine]-6-methanol.
Substitution: 4-Substituted[2,2’-bipyridine]-6-carboxylic acid derivatives.
Scientific Research Applications
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms. This coordination can modulate the electronic properties of the metal center, enhancing its reactivity in catalytic processes. In biological systems, the metal complexes can interact with biomolecules, inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with methoxy groups at both 4-positions.
2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in forming complexes.
4,4’-Bipyridine: Similar backbone but different substitution pattern, affecting its coordination chemistry.
Uniqueness
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its solubility and reactivity. These functional groups allow for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
14761-60-5 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-methoxy-6-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-8-6-10(9-4-2-3-5-13-9)14-11(7-8)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
BUKMVABABVOCFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


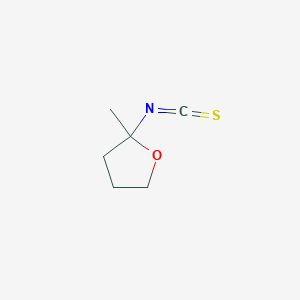
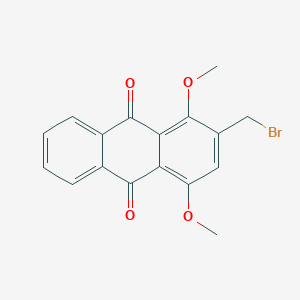

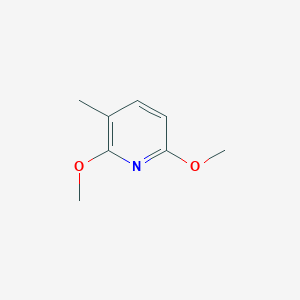
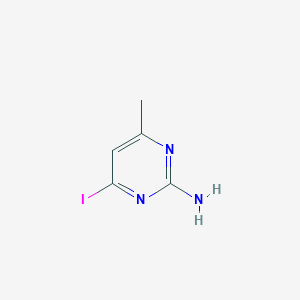
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)


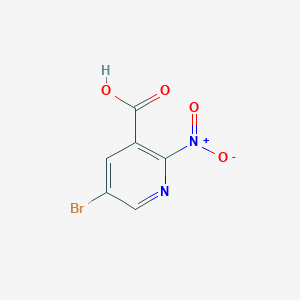
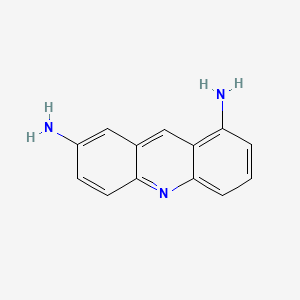

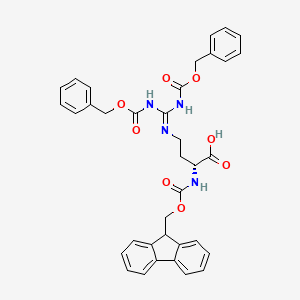
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)

